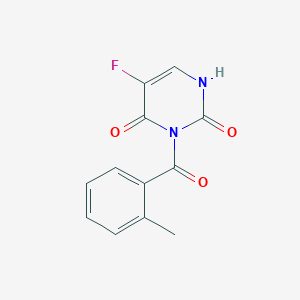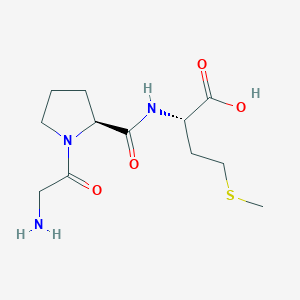![molecular formula C9H14O2 B12899337 Cis-octahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B12899337.png)
Cis-octahydro-2H-cyclohepta[b]furan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-octahydro-2H-cyclohepta[b]furan-2-one (CHF) belongs to the class of heteroazulenes. Its functionalized derivatives exhibit interesting inotropic character . Researchers have utilized CHFs as starting materials for the total synthesis of natural products. Additionally, stable methylium and tropylium ions connected with CHF have been studied for their UV-visible absorption properties .
Preparation Methods
Synthetic Routes:: The synthesis of CHF involves sequential iodation and Suzuki–Miyaura coupling reactions. These one-pot procedures lead to the formation of 3,8-diaryl-2H-cyclohepta[b]furan-2-ones .
Reaction Conditions::- Iodation: The introduction of aryl groups at both the 3- and 8-positions significantly influences the electronic properties of CHFs.
- Suzuki–Miyaura Coupling: This cross-coupling reaction connects arylboronic acids with aryl halides, resulting in the desired compound.
Industrial Production:: While CHF is primarily synthesized in research laboratories, its industrial-scale production methods are not widely reported.
Chemical Reactions Analysis
CHF undergoes various reactions:
Oxidation: CHF can be converted to azulene derivatives through reactions with olefins and reactive intermediates.
Substitution: Reactions with enamines, silyl enol ether, and active methylene compounds lead to diverse products.
Common reagents include arylboronic acids, iodine, and palladium catalysts. The major products formed depend on the specific reaction conditions.
Scientific Research Applications
CHF finds applications in:
Chemistry: As a versatile building block for organic synthesis.
Biology: In studies related to its inotropic properties.
Medicine: Although not directly used as a drug, its derivatives may inspire drug design.
Industry: Its unique structure may have applications in materials science.
Mechanism of Action
The exact mechanism by which CHF exerts its effects remains an active area of research. It likely involves interactions with molecular targets and specific pathways.
Comparison with Similar Compounds
CHF’s uniqueness lies in its heteroazulene structure. Similar compounds include other heteroazulenes and related derivatives.
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(3aR,8aR)-3,3a,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-2-one |
InChI |
InChI=1S/C9H14O2/c10-9-6-7-4-2-1-3-5-8(7)11-9/h7-8H,1-6H2/t7-,8-/m1/s1 |
InChI Key |
BLYGHAHUKQLNAC-HTQZYQBOSA-N |
Isomeric SMILES |
C1CC[C@@H]2CC(=O)O[C@@H]2CC1 |
Canonical SMILES |
C1CCC2CC(=O)OC2CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Chlorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B12899264.png)
![4-[(4-Chlorophenyl)methyl]-6,7-bis[(propan-2-yl)oxy]isoquinoline](/img/structure/B12899265.png)
![3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12899270.png)
![6-{[(2-Methoxy-5-nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12899274.png)
![3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B12899296.png)



![3-Ethyl-5,7-dimethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12899319.png)


![1-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12899344.png)
![6,8-Dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12899345.png)
